4-Isopropoxyphenol
Overview
Description
4-Isopropoxyphenol is a chemical compound that can be synthesized through various chemical reactions. It is related to phenol compounds, which are known for their aromatic nature and ability to participate in numerous chemical processes. The compound's structure and properties allow it to be used in different synthetic applications, including the generation of polymers and as an intermediate in the production of other chemicals.
Synthesis Analysis
The synthesis of 4-isopropoxyphenol can be achieved through different methods. One approach involves the generation of a stable carbocation from bisphenol A, which can then be used to synthesize 4-isopropenyl phenol (IPP) and its derivatives . Another method includes the reaction of 4-aminophenol with other organic compounds to create electroactive phenol-based polymers . Additionally, the synthesis of various isomers of nonylphenol, which are structurally related to 4-isopropoxyphenol, has been reported, providing insights into the synthetic versatility of phenol derivatives .
Molecular Structure Analysis
The molecular structure of 4-isopropoxyphenol is characterized by the presence of an isopropoxy group attached to a phenol ring. This structure is pivotal in determining the compound's reactivity and its ability to form polymers or act as an intermediate in various chemical reactions. The structure of related compounds has been confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
4-Isopropoxyphenol and its derivatives undergo a range of chemical reactions. For instance, the reaction of 4-isopropenylphenol with dibromoalkanes has been studied, leading to the synthesis of monobromosubstituted derivatives with potential applications in corrosion inhibition and polymer modification . The reactivity of phenol derivatives also extends to the formation of prostanoid compounds, as seen in the study of F4-isoprostanes derived from the peroxidation of docosahexaenoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-isopropoxyphenol derivatives are crucial for their application in various fields. For example, the synthesis of a specific nonylphenol isomer allowed for the determination of its log K(ow) value, water solubility, vapor pressure, and Henry's Law constant, which are essential for predicting the compound's behavior in aquatic ecosystems . The electrical conductivities of synthesized monomers and polymers related to 4-isopropoxyphenol have been measured, indicating their potential use in electronic applications . Additionally, the crystallization of 4-phenoxyphenol as a porous material with channels demonstrates the diverse structural possibilities of phenol derivatives .
Scientific Research Applications
Environmental and Biological Impact Studies :
- Boehme et al. (2010) synthesized a range of differently branched nonylphenol isomers, including 4-Isopropoxyphenol derivatives, for biological and environmental studies. These compounds are crucial for understanding the endocrine-disrupting behavior of nonylphenols and their degradation in the environment (Boehme et al., 2010).
- In a study by Murata and Kang (2017), the impact of Bisphenol A (BPA; 4,4'-isopropylidenediphenol) on various cell signaling pathways, including carcinogenesis and reproductive toxicity, was reviewed. This research is significant in understanding the health risks associated with exposure to such compounds (Murata & Kang, 2017).
Biomedical and Therapeutic Applications :
- Guo et al. (2021) discussed the use of polyphenol-containing nanoparticles, which include 4-Isopropoxyphenol derivatives, in bioimaging, drug delivery, and disease treatment due to their antioxidant and anticancer activities (Guo et al., 2021).
- Naveed et al. (2018) reviewed Chlorogenic Acid (CGA), a polyphenol with various therapeutic roles, including antioxidant, antibacterial, and neuroprotective activities. Such research broadens the understanding of polyphenols like 4-Isopropoxyphenol in medical applications (Naveed et al., 2018).
Biotechnological and Chemical Engineering Applications :
- Zhang et al. (2020) explored the heterologous synthesis of 4-ethylphenol, a compound related to 4-Isopropoxyphenol, in engineered Escherichia coli for industrial applications, showcasing the potential of biotechnological production of phenolic compounds (Zhang, Long, & Ding, 2020).
- Takeshima, Satoh, and Kamigaito (2017) discussed the use of naturally occurring vinylphenolic compounds derived from ferulic acid, related to 4-Isopropoxyphenol, for the synthesis of bio-based polymers, indicating the importance of these compounds in sustainable material production (Takeshima, Satoh, & Kamigaito, 2017).
properties
IUPAC Name |
4-propan-2-yloxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYQMWSESURNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064725 | |
Record name | Phenol, 4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxyphenol | |
CAS RN |
7495-77-4 | |
Record name | 4-Isopropoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7495-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(1-methylethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKT4VD4W9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.